molecular formula C18H22N7NaO10 B172046 Sodium glycididazole CAS No. 173357-17-0

Sodium glycididazole

Cat. No.: B172046
CAS No.: 173357-17-0
M. Wt: 519.4 g/mol
InChI Key: FWYUJENICVGSJH-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

The primary targets of Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate are pathogenic protozoan parasites . This compound is derived from metronidazole, a well-known antimicrobial agent .

Mode of Action

The compound interacts with its targets by disrupting their biochemical processes. The nitro group in the imidazole ring of the compound is reduced by intracellular enzymes of the target organisms. This reduction process generates reactive species that can damage the DNA and other critical biomolecules of the parasites, leading to their death .

Biochemical Pathways

The compound affects the DNA synthesis pathway in the target organisms. The reactive species generated from the reduction of the nitro group can cause strand breaks in the DNA, inhibiting its replication and transcription . This disruption of the DNA synthesis pathway leads to the death of the target organisms.

Pharmacokinetics

Based on its structural similarity to metronidazole, it can be inferred that the compound is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the death of the target organisms. By disrupting their DNA synthesis pathway, the compound prevents the replication and growth of the target organisms, leading to their death .

Action Environment

The action of Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH of the environment, as the ionization state of the compound can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the compound’s metabolism and excretion, potentially altering its efficacy and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium glycididazole involves the dissolution of mannitol and sodium bicarbonate in injection water at a temperature of 30-40°C. The this compound raw material is then slowly added to this solution while stirring to ensure complete dissolution. The mixture is then supplemented with additional injection water, uniformly mixed, and subjected to freeze-drying under rapid cooling conditions (10-20°C) to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The process is designed to be simple, stable, and suitable for large-scale production. The key steps include dissolving the components, mixing, filtering, filling, freeze-drying, and capping. This method ensures the stability of the compound and reduces the degradation and impurities in the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium glycididazole primarily undergoes reactions that enhance its radiosensitizing effects. These include:

Common Reagents and Conditions: Common reagents used in these reactions include various oxidizing and reducing agents, depending on the desired outcome. The conditions typically involve controlled temperatures and specific pH levels to ensure optimal reaction efficiency .

Major Products Formed: The major products formed from these reactions are typically intermediates that enhance the radiosensitizing properties of this compound. These intermediates can further interact with cellular components to increase DNA damage and promote apoptosis in tumor cells .

Scientific Research Applications

Sodium glycididazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

  • Doranidazole
  • Metronidazole

Properties

IUPAC Name

sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O10.Na/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33;/h7-8H,3-6,9-11H2,1-2H3,(H,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYUJENICVGSJH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CN(CC(=O)[O-])CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N7NaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432742
Record name Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173357-17-0
Record name Sodium glycididazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173357170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM GLYCIDIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV419FIJS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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